AMG-548 (hydrochloride)
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Overview
Description
AMG-548 (hydrochloride) is a selective and orally active inhibitor of p38α mitogen-activated protein kinase. This compound exhibits high selectivity for p38α over other isoforms such as p38β, p38γ, and p38δ. It is known for its potent inhibition of tumor necrosis factor-alpha production in whole blood stimulated by lipopolysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-548 (hydrochloride) involves multiple steps, starting from the appropriate pyrimidine derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of AMG-548 (hydrochloride) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
AMG-548 (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Scientific Research Applications
AMG-548 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38α signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases such as arthritis.
Industry: Utilized in the development of new drugs targeting the p38α pathway.
Mechanism of Action
AMG-548 (hydrochloride) exerts its effects by selectively inhibiting the p38α mitogen-activated protein kinase. This inhibition prevents the phosphorylation and activation of downstream targets involved in the inflammatory response. The compound also inhibits casein kinase 1 isoforms δ and ε, which play a role in Wnt signaling .
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38α inhibitor with similar selectivity but different chemical structure.
VX-702: A potent p38α inhibitor with a broader spectrum of activity against other kinases.
BIRB 796: A highly selective p38α inhibitor with a different mechanism of action.
Uniqueness
AMG-548 (hydrochloride) is unique due to its high selectivity for p38α over other isoforms and its potent inhibition of tumor necrosis factor-alpha production. This makes it a valuable tool for studying the p38α signaling pathway and its role in inflammation and immune response .
Properties
Molecular Formula |
C29H28ClN5O |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C29H27N5O.ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);1H/t25-;/m0./s1 |
InChI Key |
OZNZBRANICIEBZ-UQIIZPHYSA-N |
Isomeric SMILES |
CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl |
Origin of Product |
United States |
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